molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4

2,9-Dimethylbenz[a]anthracene

Cat. No.: B135130
CAS No.: 572-89-4
M. Wt: 256.3 g/mol
InChI Key: VZJUFRYWSUPNBV-UHFFFAOYSA-N
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Description

2,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 2 and 9 positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and mutagenesis.

Scientific Research Applications

2,9-Dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:

    Chemistry: Used as a model compound to study the mechanisms of polycyclic aromatic hydrocarbon reactions.

    Biology: Employed in studies of DNA adduct formation and repair mechanisms.

    Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the study of carcinogenesis and the development of anti-cancer drugs.

    Industry: Applied in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The first stage of metabolism of 2,9-Dimethylbenz[a]anthracene is the formation of K-region epoxides, which then are either transformed by a nonenzymic route into phenols or form dihydrodiols and conjugated derivatives with the participation of enzymes . In vitro exposure of Con A-activated splenocytes to this compound resulted in suppression of the mitogenic response, suppressed interleukin 2 production, and reduced the expression of the high affinity receptor for interleukin 2 .

Safety and Hazards

2,9-Dimethylbenz[a]anthracene is harmful if swallowed and may cause cancer . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wear protective gloves/protective clothing/eye protection/face protection, and wash skin thoroughly after handling .

Future Directions

2,9-Dimethylbenz[a]anthracene is widely used in many research laboratories studying cancer . It serves as a tumor initiator . Future research may continue to explore its carcinogenic properties and its potential applications in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used in similar research applications.

    Benzo[a]pyrene: Another well-known carcinogen, often studied for its environmental impact and role in cancer development.

Properties

IUPAC Name

2,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUFRYWSUPNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073911
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-89-4
Record name Benzo(a)anthracene, 2,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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